molecular formula C10H9N3O2 B3083265 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 113934-31-9

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3083265
CAS No.: 113934-31-9
M. Wt: 203.2 g/mol
InChI Key: QLYIBBOHIXNWJP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4 and a 4-methylphenyl substituent at position 1 of the triazole ring. This scaffold is synthetically versatile, enabling derivatization for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions of aryl azides with β-ketoesters . Derivatives of this compound, such as carboxamides, are synthesized via activation of the carboxylic acid group with reagents like thionyl chloride, followed by coupling with amines . Key spectral data include IR absorption bands for C=O (1685–1700 cm⁻¹) and NH/OH groups (3100–3400 cm⁻¹), corroborating structural assignments .

Properties

IUPAC Name

1-(4-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYIBBOHIXNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113934-31-9
Record name 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:

  • Preparation of the azide precursor from 4-methylphenylamine.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Introduction of the carboxylic acid group through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and carboxylic acid groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., methyl, ethoxy) enhance solubility and modulate tautomerism .
  • Electron-withdrawing groups (e.g., fluoro, formyl) increase acidity and influence biological activity .
  • Aromatic amines (e.g., 2-aminophenyl) introduce hydrogen-bonding capabilities, critical for antibacterial activity .

Antimicrobial Activity

  • 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholerae) pathogens, attributed to its ability to disrupt membrane integrity .
  • 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid : Integrated into peptide WR-286, showing synergistic effects with vancomycin against methicillin-resistant S. aureus (MRSA) .

Antiviral Activity

  • 1-(4,5-Dihydroxy-3-hydroxymethylcyclopenten-2-enyl)-1H-1,2,3-triazole-4-carboxylic acid amide : Inhibits SARS-CoV with an EC₅₀ of 47 µM, highlighting the role of hydroxyl groups in viral protease binding .

Physicochemical and Spectral Comparisons

Property 1-(4-Methylphenyl)-... 1-(2-Aminophenyl)-... 1-(4-Ethoxyphenyl)-5-formyl-...
IR (C=O stretch) 1685 cm⁻¹ 1680 cm⁻¹ 1695 cm⁻¹
¹H NMR (δ, ppm) 2.35 (s, CH₃) 6.8–7.5 (aromatic NH₂) 1.35 (t, OCH₂CH₃)
Solubility Moderate in DMSO High in polar solvents Low due to tautomerism
Tautomerism None None 20% cyclic hemiacetal

Biological Activity

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in treating venomous bites.

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 1017399-13-1

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, derivatives of 1H-1,2,3-triazole-4-carboxylic acids have shown promising results in inhibiting cancer cell growth.

Case Study: N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides

A study evaluated several derivatives against leukemia and solid tumor cell lines. The compound exhibited remarkable cytotoxicity with a GI50 value of 0.15 μM against LOX IMVI melanoma cells. Additionally, it induced apoptotic changes in Jurkat T-cells, such as chromatin condensation and DNA fragmentation, indicating a potential mechanism for its anticancer activity .

Cell LineGI50 (μM)
Jurkat0.63 - 0.69
CAKI-1 (Kidney)0.15
LOX IMVI (Melanoma)0.15
K-562 (Leukemia)Not specified

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . A study assessed several triazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Inhibition of COX Enzymes

The inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay. The results indicated that certain derivatives suppressed COX-2 activity with IC50 values ranging from 19.45 μM to 42.1 μM , demonstrating their potential as anti-inflammatory agents .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.4542.1
3b26.0431.4
4b28.3934.4

Antivenom Potential

Another area of exploration is the use of this compound in neutralizing venom effects from snake bites. Research indicated that derivatives of triazole compounds could potentially neutralize activities caused by Bothrops jararaca and Lachesis muta venoms, suggesting a novel application in toxicology .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by hydrolysis to yield the carboxylic acid derivative .
  • Click Chemistry : Phenylacetylene derivatives react with sodium azide and methyl iodide in the presence of Cu(I) catalysts to generate triazole intermediates, which are oxidized to the carboxylic acid .
    Key factors : Catalyst loading (e.g., CuI), solvent polarity (e.g., DMF vs. aqueous systems), and temperature (60–100°C) significantly impact yield (60–85%) and purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the triazole ring geometry and substituent positions .
  • Spectroscopy :
    • NMR : 1^1H NMR (δ 8.1–8.3 ppm for triazole protons; δ 2.3 ppm for methyl groups) and 13^{13}C NMR (δ 165–170 ppm for carboxylic acid) .
    • FTIR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 3100–3500 cm1^{-1} (O-H stretch) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 244.08) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from azide intermediates or volatile solvents.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carboxylic acid group as a hydrogen-bond donor) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .
  • Reactivity : Simulated Fukui indices identify susceptible sites for electrophilic substitution (e.g., triazole C-5 position) .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives, such as this compound?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate activity contributors.
  • Dose-response assays : Use standardized cell lines (e.g., HeLa or MCF-7) and controls to minimize variability in IC50_{50} values .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .

Q. How can the compound be functionalized for applications in metal-organic frameworks (MOFs) or polymer composites?

  • MOF synthesis : The carboxylic acid group coordinates with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) to form 2D/3D frameworks. Adjust pH (5–7) to optimize ligand deprotonation .
  • Polymer modification : Graft onto polyvinyl alcohol (PVA) via esterification (DCC/DMAP catalysis) to enhance thermal stability (>200°C) .

Q. What challenges exist in optimizing HPLC or LC-MS methods for quantifying this compound in complex matrices?

  • Column selection : Use C18 columns (3.5 µm particle size) for optimal retention (k' = 2.5–3.5).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) improves peak symmetry and reduces tailing.
  • Detection : ESI-MS in negative ion mode ([M-H]^- at m/z 243.07) enhances sensitivity in biological samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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